molecular formula C9H12N2O3 B1489784 Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate CAS No. 874491-31-3

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Katalognummer: B1489784
CAS-Nummer: 874491-31-3
Molekulargewicht: 196.2 g/mol
InChI-Schlüssel: VTIVUTVLEUWZEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate is a chemical compound belonging to the class of pyridazinone derivatives. Pyridazin-3(2H)-ones are nitrogen-rich heterocyclic compounds that have attracted significant interest in medicinal and agrochemical research due to their wide spectrum of reported biological activities . Studies on closely related analogues have demonstrated that these compounds can exhibit anti-bacterial, anti-fungal, anti-cancer, anti-inflammatory, and anti-depressant activities . Some pyridazinone derivatives have also shown potential as agrochemicals, including uses as insecticides and acaricides . In research settings, this compound serves as a valuable synthetic intermediate for the construction of more complex molecules. Its structure features a central oxopyridazinyl ring connected to an ethyl acetate group at a ring nitrogen atom . The ester functional group provides a handle for further chemical modifications, making it a versatile building block in organic synthesis and drug discovery efforts. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

ethyl 2-(3-methyl-6-oxopyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-11-8(12)5-4-7(2)10-11/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIVUTVLEUWZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, a compound with the molecular formula C9_9H12_{12}N2_2O3_3 and a molecular weight of 196.2 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone ring structure, which is significant in medicinal chemistry due to its diverse biological activities. The IUPAC name for this compound is ethyl 2-(3-methyl-6-oxopyridazin-1-yl)acetate. Its structural formula can be represented as follows:

C9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3

1. Anticancer Activity

Recent studies have indicated that derivatives of pyridazinone exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the pyridazinone ring enhances its anticancer efficacy.

Table 1: Anticancer Activity of Pyridazinone Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AJurkat<10
Compound BHT-29<15
Ethyl 2-(3-methyl-6-oxo...)Jurkat<20

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Concentration (mg/mL)Reference
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

3. Anticonvulsant Activity

The anticonvulsant potential of compounds similar to ethyl 2-(3-methyl-6-oxo...) has been documented in several studies. The compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated a significant protective effect at certain dosages.

Case Study: Anticonvulsant Efficacy

In a study involving PTZ-induced seizures in mice, the administration of ethyl 2-(3-methyl-6-oxo...) resulted in a notable reduction in seizure frequency compared to control groups. The median effective dose (ED50) was determined to be approximately 24 mg/kg.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate has been studied for its potential as an antimicrobial agent against various bacterial strains. The structure of this compound allows for interaction with bacterial enzymes, inhibiting their growth and reproduction. Studies have shown promising results in vitro against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into therapeutic agents.

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical studies, it demonstrated the ability to reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases. The mechanism is thought to involve the modulation of cytokine production and the inhibition of inflammatory pathways.

3. Anticancer Potential
this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Agriculture

1. Pesticidal Applications
The compound's unique structure has led to investigations into its use as a pesticide or herbicide. Its efficacy against certain pests and pathogens makes it a candidate for developing environmentally friendly agricultural chemicals. Field trials have demonstrated its ability to protect crops from fungal infections and insect infestations.

Materials Science

1. Polymer Synthesis
this compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics.

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains; potential for therapeutic development
Anti-inflammatory Properties Reduced inflammation markers in animal models; modulation of cytokine production
Anticancer Potential Induces apoptosis selectively in cancer cells; promising for cancer therapy
Pesticidal Applications Effective against fungal pathogens; potential for eco-friendly pesticides
Polymer Synthesis Useful as a monomer for creating novel polymeric materials

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridazinone Derivatives

Structural Analogues and Substituent Effects

2.1.1 Ethyl 2-(4-Benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate
  • Structure: Adds a benzyl group at position 4 of the pyridazinone ring.
  • Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁), with Hirshfeld surface analysis revealing dominant H···O (33.9%) and H···H (31.2%) interactions. The benzyl group enhances π-π stacking, stabilizing the lattice .
  • Pharmacology : Increased lipophilicity from the benzyl group may improve membrane permeability, though specific activity data are pending .
2.1.2 Ethyl 2-{4-[(5-Chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate
  • Structure : Substituted with a 5-chlorobenzofuran group at position 4.
  • Crystallography: Orthorhombic (P2₁2₁2₁), with a dihedral angle of 73.33° between the benzofuran and pyridazinone rings. Disorder is observed in the ethyl acetate group (occupancy ratio 0.57:0.43) .
  • Pharmacology : The chloro and benzofuran moieties enhance antifungal and anticancer activity compared to the parent compound .
2.1.3 Ethyl 2-[6-Oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl]acetate (CIPTOL)
  • Structure : Features phenyl groups at positions 3 and 4.
  • Crystallography : Bulky phenyl groups induce stronger π-π interactions, altering packing motifs. Melting point increases due to enhanced rigidity .
  • Pharmacology : Improved anti-inflammatory activity attributed to electron-withdrawing phenyl groups .

Physicochemical and Pharmacological Comparisons

Compound Substituents Crystal System Biological Activity Key Interactions
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate Methyl (C3), Ethyl acetate (C1) Orthorhombic Antimicrobial (moderate) C–H···O H-bonds
4-Benzyl analog Benzyl (C4) Orthorhombic Pending π-π stacking, H···O
5-Chlorobenzofuran analog Chlorobenzofuran (C4) Orthorhombic Anticancer, antifungal C–H···O, halogen bonding
CIPTOL Phenyl (C3, C4) Monoclinic Anti-inflammatory π-π stacking, H···O

Pharmacokinetic and Toxicological Insights

  • Lipophilicity : LogP values increase with aromatic substituents (e.g., benzyl, chlorobenzofuran), enhancing blood-brain barrier penetration .
  • Metabolism : Ethyl esters are prone to hydrolysis, forming carboxylic acid metabolites with altered activity .

Vorbereitungsmethoden

Synthesis of Pyridazinone Precursor

A typical precursor synthesis involves refluxing a mixture of hydrazine hydrate with a keto acid derivative such as 3-methyl-4-oxopentanoic acid or similar compounds in ethanol. This step forms the pyridazin-3(2H)-one ring system with methyl substitution at the 3-position.

  • Reagents and Conditions:

    • Hydrazine hydrate (2 equivalents)
    • Keto acid (1 equivalent)
    • Ethanol solvent
    • Reflux for 2 hours
  • Outcome:

    • Formation of 3-methylpyridazin-3(2H)-one derivative
    • Precipitate filtered and recrystallized from acetone for purity

This step is supported by the synthesis of related pyridazinone compounds where hydrazine hydrate reacts with keto acids to form the heterocyclic ring.

N-Alkylation with Ethyl Bromoacetate

The pyridazinone precursor is then subjected to alkylation to attach the ethyl acetate moiety at the nitrogen atom of the pyridazinone ring.

  • Reagents and Conditions:

    • Pyridazinone precursor (1 equivalent)
    • Potassium carbonate (2 equivalents) as base
    • Tetrabutylammonium bromide (catalytic amount)
    • Ethyl bromoacetate (2 equivalents)
    • Dimethylformamide (DMF) as solvent
    • Stirring at room temperature for 24 hours
  • Workup:

    • Filtration to remove solids
    • Evaporation of solvent under reduced pressure
    • Washing residue with water and methylene chloride
    • Recrystallization from acetone to obtain pure product

This method is adapted from a similar synthesis reported for ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, which shares the alkylation step with the target compound.

Alternative Preparation and Hydrolysis

In some cases, the ethyl ester can be hydrolyzed to the corresponding acid by treatment with sodium hydroxide in ethanol, followed by acidification. This step is useful for further derivatization or polymorph studies.

  • Reagents and Conditions:
    • Ethyl ester derivative
    • 6 N NaOH in ethanol
    • Stirring at 80 °C for 4 hours
    • Concentration and acidification with HCl
    • Filtration and recrystallization from ethanol or methanol

This hydrolysis and crystallization method has been reported for related pyridazinone esters and provides insight into polymorph formation and purification.

Summary of Key Preparation Parameters

Step Reagents/Conditions Notes
Pyridazinone ring formation Hydrazine hydrate + keto acid; ethanol; reflux 2 h Forms 3-methylpyridazin-3(2H)-one
N-Alkylation Potassium carbonate, tetrabutylammonium bromide, ethyl bromoacetate, DMF, room temp, 24 h Introduces ethyl acetate group
Hydrolysis (optional) 6 N NaOH in ethanol, 80 °C, 4 h; acidify with HCl Converts ester to acid for further use
Purification Filtration, recrystallization from acetone/ethanol Ensures high purity crystalline product

Research Findings and Notes

  • The alkylation step is critical and requires careful control of stoichiometry and reaction time to maximize yield and avoid side reactions.
  • Use of phase transfer catalysts like tetrabutylammonium bromide enhances the alkylation efficiency in DMF.
  • Recrystallization solvents such as acetone and ethanol are chosen based on solubility to obtain single crystals suitable for structural analysis.
  • Hydrolysis of the ester group allows access to acid derivatives, which may have different polymorphic forms and biological activities.
  • The described methods are reproducible and have been validated in multiple research studies focusing on pyridazinone derivatives.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate?

The compound is typically synthesized via alkylation reactions. For example, a pyridazinone precursor (e.g., 5-((5-chlorobenzofuran-2-yl)methyl)-6-methylpyridazin-3(2H)-one) is reacted with ethyl bromoacetate in the presence of potassium carbonate and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) in tetrahydrofuran (THF). The reaction is monitored by thin-layer chromatography (TLC), followed by filtration and crystallization from ethanol to obtain colorless crystals (Yield: ~77%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments, particularly the ethyl ester group and pyridazinone ring substituents .
  • X-ray Diffraction (XRD) : Determines crystal structure parameters (e.g., orthorhombic space group P212121P2_12_12_1, unit cell dimensions a=7.9792A˚a = 7.9792 \, \text{Å}, b=8.7460A˚b = 8.7460 \, \text{Å}, c=25.2064A˚c = 25.2064 \, \text{Å}) and hydrogen-bonding networks .
  • Mass Spectrometry (MS) : Validates molecular weight (Mr=360.79M_r = 360.79) .

Advanced Research Questions

Q. How can crystallographic disorder in the ethyl group or carbonyl oxygen be resolved during refinement?

Disorder in the ethyl group (split occupancy: 0.57 major component) or carbonyl oxygen can be addressed using SHELXL. Key steps include:

  • Applying geometric constraints to disordered atoms.
  • Refining site occupancy factors (SOFs) with PART instructions.
  • Omitting poorly fitting reflections (e.g., (0 0 2)) during final refinement cycles .
  • Validating results with residual density maps and RintR_{\text{int}} values (<0.031) .

Q. How to analyze discrepancies in biological activity data for pyridazinone derivatives?

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro-benzofuran vs. phenyl groups) on antisecretory or antiulcer activities .
  • Experimental Replication : Ensure consistent assay conditions (e.g., pH, temperature) and purity verification via HPLC.
  • Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., proton pumps or enzyme active sites) .

Q. What computational tools and validation metrics are essential for crystallographic analysis?

  • Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement), WinGX for data processing, and ORTEP for graphical representation .
  • Validation : Check RR-factors (R1<0.044R_1 < 0.044), Flack parameter for absolute structure (0.02(7)), and Hirshfeld surface analysis for intermolecular interactions .
  • Data Deposition : Submit CIF files to repositories (e.g., CCDC 1056731) for peer validation .

Q. How to optimize reaction conditions for pyridazinone alkylation?

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB vs. crown ethers) to enhance reaction efficiency .
  • Solvent Selection : Compare polar aprotic solvents (THF, DMF) for solubility and reaction kinetics.
  • Temperature Control : Monitor exothermic reactions under reflux or high-pressure conditions (e.g., Q-tube at 130°C) .

Methodological Notes

  • Synthesis : Prioritize crystallization from ethanol for high-purity yields .
  • Crystallography : Use multi-scan absorption corrections (e.g., SADABS) and anisotropic displacement parameters for non-H atoms .
  • Biological Assays : Include positive controls (e.g., omeprazole for antiulcer studies) and dose-response curves to quantify efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.